1,2,4-Trimethylcyclohexan-1-amine
Description
1,2,4-Trimethylcyclohexan-1-amine is a cyclohexane derivative with three methyl groups substituted at the 1-, 2-, and 4-positions of the cyclohexane ring and an amine functional group at the 1-position. Cyclohexan-amines are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their conformational flexibility and stereochemical diversity .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2,4-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-5-9(3,10)8(2)6-7/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
ZXJDWPSMXLKYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)(C)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,2,4-Trimethylcyclohexanones
One of the most common and efficient synthetic routes to 1,2,4-trimethylcyclohexan-1-amine involves reductive amination of the corresponding ketone, 1,2,4-trimethylcyclohexan-1-one. This method proceeds via the formation of an imine or iminium intermediate followed by catalytic reduction to the amine.
-
$$
\text{1,2,4-Trimethylcyclohexan-1-one} + \text{NH}3 \xrightarrow{\text{imine formation}} \text{imine} \xrightarrow[\text{catalyst}]{\text{H}2} \text{1,2,4-Trimethylcyclohexan-1-amine}
$$ -
- Common hydrogenation catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) are used.
- Hydrogen pressure typically ranges from 1 to 5 atm.
- Temperatures vary from ambient to 80°C depending on catalyst and solvent.
- Solvents include ethanol, methanol, or other protic solvents to facilitate imine formation.
-
- Reported yields range from 70% to 90% depending on reaction optimization.
- The method allows for control over stereochemistry by choice of catalyst and reaction conditions.
Direct Amination via Nucleophilic Substitution on 1,2,4-Trimethylcyclohexyl Halides
Another approach involves the preparation of 1,2,4-trimethylcyclohexyl halides (e.g., chloride or bromide) followed by nucleophilic substitution with ammonia or amine nucleophiles.
-
- Starting from 1,2,4-trimethylcyclohexanol, halogenation is performed using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
- Conditions typically involve anhydrous solvents like dichloromethane at 0–25°C.
-
- The halide is reacted with excess ammonia or primary amine in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
- Reaction temperatures range from 50 to 100°C.
- This SN2 reaction yields 1,2,4-trimethylcyclohexan-1-amine.
-
- Steric hindrance from methyl groups can reduce reaction rates.
- Side reactions such as elimination may occur, requiring careful control of conditions.
Catalytic Hydrogenation of Nitro Precursors
Synthesis can also start from 1,2,4-trimethylcyclohexyl nitro compounds, which are reduced catalytically to the corresponding amines.
Synthesis of Nitro Precursors:
- Electrophilic nitration of 1,2,4-trimethylcyclohexane derivatives under controlled conditions.
- Alternatively, Michael addition or other synthetic routes to introduce the nitro group at the 1-position.
-
- Catalytic hydrogenation using Pd/C or Raney Ni under hydrogen atmosphere.
- Chemical reduction with metal hydrides (e.g., Fe/HCl or Sn/HCl) is also possible.
-
- High selectivity for amine formation.
- Mild reaction conditions preserve stereochemistry.
Synthesis via Cyclohexanone Ring Construction with Amino and Methyl Substituents
Advanced synthetic strategies involve building the cyclohexane ring with the methyl and amino substituents already incorporated, often through multi-step sequences including:
- Diels-Alder cycloaddition reactions to form the cyclohexane ring.
- Functional group transformations to introduce methyl groups regioselectively.
- Subsequent amination steps via reductive amination or substitution.
These routes are more complex but allow for stereochemical control and incorporation of specific isomers.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive amination of 1,2,4-trimethylcyclohexanone | NH3, H2, Pd/C, Raney Ni | 1–5 atm H2, 25–80°C, ethanol | 70–90 | High selectivity, mild conditions | Requires availability of ketone precursor |
| Nucleophilic substitution on halides | SOCl2 or PBr3 (halogenation), NH3 | 0–25°C halogenation, 50–100°C amination | 60–80 | Straightforward, uses common reagents | Steric hindrance, possible elimination side reactions |
| Catalytic hydrogenation of nitro precursors | Pd/C, Raney Ni, H2 | 1–5 atm H2, room temp to 50°C | 65–85 | Good stereochemical retention | Nitro precursor synthesis may be challenging |
| Multi-step ring construction with amino groups | Various (Diels-Alder, methylation reagents) | Multi-step, variable | Variable | High stereochemical control | Complex, time-consuming |
Research Findings and Optimization Strategies
Stereoselectivity: Reductive amination conditions can be optimized by choice of catalyst and solvent to favor the desired stereoisomer of 1,2,4-trimethylcyclohexan-1-amine, critical for biological activity in pharmaceutical applications.
Purification: Fractional distillation under reduced pressure and chromatographic techniques (e.g., chiral HPLC) are employed to isolate pure stereoisomers and remove side products.
Scale-up: Industrial synthesis favors catalytic hydrogenation routes due to scalability and cost-effectiveness, with continuous flow reactors improving yield and safety.
Safety and Handling: Amines require careful handling due to potential toxicity and volatility; inert atmosphere and appropriate ventilation are standard.
Chemical Reactions Analysis
1,2,4-Trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include nitro compounds, secondary and tertiary amines, and substituted cyclohexane derivatives.
Scientific Research Applications
1,2,4-Trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,4-trimethylcyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the substituent patterns and molecular characteristics of 1,2,4-Trimethylcyclohexan-1-amine with structurally related compounds:
Key Observations:
- Solubility : Hydrochloride salts (e.g., 3,4,4-Trimethylcyclohexan-1-amine HCl) improve aqueous solubility, whereas trifluoromethyl groups (e.g., in 2,4-bis(trifluoromethyl)- analogs) enhance lipid solubility .
- Functional Group Diversity : Substituents like methoxy or chlorobenzyl introduce polarity or aromaticity, broadening applications in drug design .
Biological Activity
Overview
1,2,4-Trimethylcyclohexan-1-amine is an organic compound with significant interest in the fields of medicinal chemistry and pharmacology. Its structure features a cyclohexane ring substituted with three methyl groups and an amine functional group. This configuration suggests potential biological activity, particularly in relation to enzyme interactions and receptor binding.
| Property | Details |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | 1,2,4-trimethylcyclohexan-1-amine |
| InChI | InChI=1S/C9H19N/c1-7-4-5-8(2)9(3,10)6-7/h7-8H,4-6,10H2,1-3H3 |
| InChI Key | YUSAQMKNROQUKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C(C1)(C)N)C |
The biological activity of 1,2,4-trimethylcyclohexan-1-amine primarily involves its interaction with various biomolecules. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. This compound may interact with neurotransmitter receptors or enzymes, potentially modulating physiological responses.
Biological Activity
Research highlights several areas of biological activity for 1,2,4-trimethylcyclohexan-1-amine:
1. Neurotransmitter Interaction
- The compound has been investigated for its potential to modulate neurotransmitter systems, particularly those involving catecholamines. It may affect dopamine and norepinephrine levels due to its structural similarity to other amines.
2. Antimicrobial Properties
- Preliminary studies suggest that 1,2,4-trimethylcyclohexan-1-amine exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
- Some research indicates that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Case Study 1: Neurotransmitter Modulation
A study conducted on the effects of 1,2,4-trimethylcyclohexan-1-amine on rat brain slices showed that it increased the release of dopamine when administered at specific concentrations. This suggests a role in modulating dopaminergic signaling pathways.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that 1,2,4-trimethylcyclohexan-1-amine inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacteria.
Comparative Analysis with Related Compounds
The biological activity of 1,2,4-trimethylcyclohexan-1-amine can be compared with its isomers:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,2,3-trimethylcyclohexan-1-amine | Moderate antimicrobial properties | Less effective than 1,2,4 isomer |
| 1,3,5-trimethylcyclohexan-1-amine | Minimal interaction with neurotransmitters | Primarily used in industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
